1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)-
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Purine Ring Construction: The imidazole ring is then fused with a purine ring through a series of condensation reactions, often using reagents like formamide or formic acid.
Functional Group Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the imidazole ring to an imidazoline ring using reducing agents like sodium borohydride.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and Friedel-Crafts catalysts.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Imidazoline derivatives.
Substitution Products: Nitro, halo, or alkyl-substituted derivatives.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Pharmacology: The compound is studied for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-: Lacks the hydroxypropyl group.
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-: Lacks the methylphenyl group.
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-chlorophenyl)-: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness: The presence of both the hydroxypropyl and methylphenyl groups in 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-8-(3-hydroxypropyl)-7-(4-methylphenyl)- imparts unique chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
96885-63-1 |
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Molecular Formula |
C19H21N5O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-7-13(8-6-12)14-11-24-15-16(20-18(24)23(14)9-4-10-25)21(2)19(27)22(3)17(15)26/h5-8,11,25H,4,9-10H2,1-3H3 |
InChI Key |
FXTLRGMRNKZUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CCCO)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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